molecular formula C8H5N3O3 B7721673 7-nitro-1H-quinazolin-4-one

7-nitro-1H-quinazolin-4-one

Cat. No.: B7721673
M. Wt: 191.14 g/mol
InChI Key: LPCJURLBTXOJHS-UHFFFAOYSA-N
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Description

7-Nitro-1H-quinazolin-4-one (CAS: 162012-69-3; synonyms: 7-nitro-4(3H)-quinazolinone, 4-hydroxy-7-nitroquinazoline) is a heterocyclic compound with the molecular formula C₈H₅N₃O₃ (molecular weight: 209.13 g/mol) . It belongs to the quinazolinone family, characterized by a bicyclic structure comprising a benzene ring fused with a pyrimidinone ring. The nitro group at position 7 and the ketone at position 4 are critical for its chemical reactivity and biological activity. This compound serves as a key intermediate in synthesizing kinase inhibitors and antitumor agents . Its structural features, including electron-withdrawing substituents, influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

7-nitro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-6-2-1-5(11(13)14)3-7(6)9-4-10-8/h1-4H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCJURLBTXOJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Niementowski Cyclization with Nitro-Substituted Anthranilic Acid

The Niementowski reaction remains a cornerstone for synthesizing quinazolinones. For 7-nitro-1H-quinazolin-4-one, this method involves cyclizing 2-amino-5-nitrobenzoic acid with formamide. The reaction proceeds via initial amide formation, followed by intramolecular cyclization under elevated temperatures (140–160°C). Key steps include:

  • Precursor Preparation : 2-Amino-5-nitrobenzoic acid is synthesized by nitrating 2-aminobenzoic acid (anthranilic acid) using a mixture of concentrated nitric and sulfuric acids. This introduces the nitro group at the meta position relative to the amino group .

  • Cyclization : Heating the nitro-substituted anthranilic acid with excess formamide for 3–4 hours induces cyclization, yielding this compound. Microwave-assisted methods reduce reaction times to 30–45 minutes while maintaining yields of 75–82% .

Mechanistic Insights :

  • The carbonyl oxygen of formamide acts as a nucleophile, attacking the carboxylic acid group of 2-amino-5-nitrobenzoic acid.

  • Dehydration eliminates two water molecules, forming the quinazolinone ring .

Post-Cyclization Nitration of 1H-Quinazolin-4-One

Direct nitration of the preformed quinazolinone ring offers an alternative route. However, achieving regioselectivity for the 7-position requires precise control:

  • Substrate Preparation : 1H-Quinazolin-4-one is synthesized via Niementowski cyclization of unsubstituted anthranilic acid .

  • Nitration Conditions :

    • A nitrating mixture (HNO₃:H₂SO₄, 1:3 v/v) is added dropwise to a solution of 1H-quinazolin-4-one in concentrated sulfuric acid at 0–5°C.

    • The reaction is stirred for 6–8 hours, yielding this compound as the major product (55–60% yield) alongside 5-nitro and 8-nitro isomers .

Regioselectivity Considerations :

  • The electron-withdrawing carbonyl group directs nitration to the meta position (C7). Steric effects from the fused pyrimidine ring further favor nitration at C7 over C5 or C8 .

Microwave-Assisted One-Pot Synthesis

Modern techniques enhance efficiency and yield. A one-pot microwave method combines nitration and cyclization:

  • Reagents : 2-Aminobenzoic acid, formamide, and nitric acid.

  • Procedure :

    • 2-Aminobenzoic acid is mixed with formamide and 65% nitric acid.

    • The mixture is irradiated at 150°C for 20–30 minutes under microwave conditions.

    • Yield: 70–75% .

Advantages :

  • Eliminates separate nitration and cyclization steps.

  • Reduces side-product formation through rapid heating.

This indirect route involves synthesizing 7-amino-1H-quinazolin-4-one followed by diazotization and nitro group introduction:

  • Amination :

    • This compound is reduced using SnCl₂·2H₂O in HCl, yielding 7-amino-1H-quinazolin-4-one (85–90% yield) .

  • Diazotization and Nitration :

    • The amino group is diazotized with NaNO₂/HCl at 0°C, followed by treatment with Cu(NO₃)₂ to introduce the nitro group.

    • Yield: 60–65% .

Limitations :

  • Multi-step synthesis lowers overall efficiency.

  • Requires harsh conditions for diazotization .

Solid-Phase Synthesis Using Polymer-Supported Reagents

Solid-phase methods improve purification and scalability:

  • Resin Functionalization : Wang resin is loaded with 2-aminobenzoic acid derivatives.

  • On-Resin Cyclization and Nitration :

    • Cyclization with formamide and subsequent nitration using polymer-bound nitrate esters.

    • Cleavage from the resin with TFA yields this compound (68–72% yield) .

Benefits :

  • Simplifies purification via filtration.

  • Compatible with automated synthesis platforms .

Comparative Analysis of Methods

MethodYield (%)Time (h)Key AdvantageLimitation
Niementowski Cyclization75–823–4High regioselectivityRequires nitro-substituted precursor
Post-Cyclization Nitration55–606–8Uses simple precursorsLow yield due to isomer formation
Microwave-Assisted70–750.5Rapid, one-pot synthesisSpecialized equipment required
Reductive Functionalization60–6512–15Avoids harsh nitration conditionsMulti-step, low efficiency
Solid-Phase Synthesis68–728–10Ease of purificationHigh resin cost

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 7-Amino-1H-quinazolin-4-one.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso-quinazolinones.

Scientific Research Applications

Chemical Properties and Structure

7-Nitro-1H-quinazolin-4-one is characterized by a heterocyclic structure containing a nitro group at the 7-position of the quinazolinone ring. This structural feature enhances its reactivity and biological activity, making it a valuable compound in various research fields.

Chemistry

  • Building Block for Synthesis : this compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced properties .

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains. Its mechanism involves interactions with bacterial enzymes and disruption of cell wall synthesis .
  • Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The nitro group may participate in redox reactions, generating reactive oxygen species that damage cellular components .

Medicine

  • Therapeutic Applications : The compound is under investigation for treating diseases such as cancer and bacterial infections. Its ability to target specific biological pathways makes it a candidate for drug development .

Industry

  • Material Development : Beyond biological applications, this compound is utilized in developing novel materials with unique chemical properties, such as enhanced thermal stability and resistance to degradation .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited substantial inhibitory activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent in clinical settings .

Case Study 2: Anticancer Research

In another investigation, researchers explored the anticancer properties of this compound on human cancer cell lines. The findings demonstrated that the compound effectively induced apoptosis through oxidative stress mechanisms, suggesting its potential role in cancer therapy development .

Mechanism of Action

The biological activity of 7-nitro-1H-quinazolin-4-one is primarily attributed to its ability to interact with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can bind to and inhibit the function of enzymes or other proteins. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substituent types and positions. Below is a detailed comparison of 7-nitro-1H-quinazolin-4-one with structurally related analogs:

Structural and Spectral Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Features
This compound -NO₂ (C7), =O (C4) C₈H₅N₃O₃ 209.13 NMR: Nitro group deshields adjacent protons
6-Nitro-7-tosylquinazolin-4(3H)-one -NO₂ (C6), -SO₂C₆H₄CH₃ (C7) C₁₅H₁₃N₃O₄S 343.97 ([M−H]⁻) MS: m/z 368.0330 ([M+Na]⁺); NMR: Methyl signal at δ 2.45 ppm
7-Fluoro-6-nitroquinazolin-4(3H)-one -F (C7), -NO₂ (C6) C₈H₄FN₃O₃ 209.13 X-ray: Planar structure; IR: N-H stretch at 3180 cm⁻¹
7-Chloro-6-nitroquinazolin-4(3H)-one -Cl (C7), -NO₂ (C6) C₈H₄ClN₃O₃ 225.59 NMR: Chloro substituent causes splitting in aromatic region
7-Bromo-2-chloro-1H-quinazolin-4-one -Br (C7), -Cl (C2) C₈H₃BrClN₂O 272.49 MS: Fragmentation peaks at m/z 273/275 (Br isotopes)

Key Research Findings

Positional Effects of Substituents :

  • Nitro groups at C6 (vs. C7) enhance electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
  • Halogens (F, Cl, Br) at C7 improve metabolic stability but may increase toxicity .

Antitumor Activity :

  • Fluorine and nitro combinations (e.g., 7-fluoro-6-nitro) enhance kinase inhibition by modulating electron density in the aromatic ring .

Synthetic Utility :

  • Tosyl and benzyloxy groups (e.g., 6-methoxy-7-benzyloxyquinazolin-4-one) improve solubility for downstream modifications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-nitro-1H-quinazolin-4-one, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves nitration of precursor quinazolinones under strongly acidic conditions. For example, 7-fluoroquinazolin-4(3H)-one can be nitrated using a mixture of concentrated H2_2SO4_4 and fuming HNO3_3 at 373 K for 1 hour, followed by recrystallization in acetic acid to purify the product . Key parameters include:

  • Temperature : Elevated temperatures (e.g., 373 K) accelerate nitration but require careful monitoring to avoid decomposition.

  • Solvent : Polar aprotic solvents like DMF or acetic acid enhance solubility and reaction efficiency .

  • Acid Concentration : Excess HNO3_3 ensures complete nitration, while H2_2SO4_4 acts as a dehydrating agent .

    | Synthesis Optimization Table |
    |----------------------------------|---------------------------------------|
    | Precursor | 7-fluoroquinazolin-4(3H)-one |
    | Nitrating Agent | Fuming HNO3_3 (100 ml) |
    | Acid Catalyst | H2_2SO4_4 (100 ml) |
    | Reaction Time | 1 hour at 373 K |
    | Yield | ~70–80% after recrystallization |

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • 1^1H NMR : The absence of a proton at the nitrated position (C6/C7) and characteristic aromatic proton signals (e.g., doublets for adjacent protons) confirm substitution patterns. For example, in 7-fluoro-6-nitro derivatives, downfield shifts (~8.5–9.0 ppm) indicate nitro group deshielding .
  • IR Spectroscopy : Strong absorption bands at ~1540 cm1^{-1} (asymmetric NO2_2 stretch) and ~1350 cm1^{-1} (symmetric NO2_2 stretch) are diagnostic .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry by revealing bond lengths and angles (e.g., N–O distances of ~1.21 Å in nitro groups) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro groups) influence the reactivity of this compound in subsequent chemical modifications?

  • Methodological Answer : The nitro group enhances electrophilicity at adjacent positions (C5/C8), directing nucleophilic attacks (e.g., amination, halogenation) to these sites. For example:

  • Amination : In basic conditions, amines preferentially attack C5 due to resonance stabilization from the nitro group .
  • Halogenation : Iodine or bromine substitutions at C8 are favored under electrophilic conditions (e.g., using NIS in DMF) .
    • Experimental Design : Use competitive reaction studies with isotopic labeling or computational DFT calculations to map electronic effects .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data or biological activity results for quinazolinone derivatives?

  • Methodological Answer :

  • Iterative Cross-Validation : Combine multiple techniques (e.g., HPLC purity checks, 13^{13}C NMR, and HRMS) to confirm compound identity when spectral data conflict .
  • Biological Assay Reproducibility : For contradictory activity results (e.g., anticonvulsant vs. CNS depressant effects), standardize protocols (e.g., CLSI M7-A5 for antimicrobial testing) and control variables like solvent choice (DMSO vs. saline) .
  • Contradiction Analysis Frameworks : Apply TRIZ principles to systematically identify and resolve technical conflicts (e.g., optimizing yield vs. purity) .

Q. What experimental strategies can be employed to optimize the regioselectivity of nucleophilic attacks on this compound?

  • Methodological Answer :

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and direct nucleophiles to electron-deficient positions .

  • Catalysts : Lewis acids like AlCl3_3 or KAl(SO4_4)2_2·12H2_2O can modulate reactivity by coordinating to the nitro group, enhancing selectivity at C5 .

  • Temperature Gradients : Lower temperatures (0–25°C) favor kinetic control (C5 attack), while higher temperatures (80°C) promote thermodynamic products (C8 attack) .

    | Regioselectivity Optimization |
    |-----------------------------------|---------------------------------------|
    | Nucleophile | Amines, thiols, alkoxides |
    | Catalyst | KAl(SO4_4)2_2·12H2_2O (5 mol%) |
    | Solvent | DMF, 25°C |
    | Selectivity (C5:C8) | 85:15 |

Key Notes

  • Safety : Handle nitro derivatives with care due to potential mutagenicity (H303/H313/H333 hazard codes) .

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